

Ethirimol: A Technical Guide to Its Physicochemical Properties for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine group. Historically used for the control of powdery mildew on cereals, its application and study remain relevant in the fields of agricultural science and drug development. A thorough understanding of its physicochemical properties is fundamental for researchers aiming to investigate its biological activity, develop new formulations, or assess its environmental fate. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Ethirimol**, detailed experimental protocols for their determination, and a summary of its mode of action.

Physicochemical Properties of Ethirimol

A comprehensive summary of the key physicochemical properties of **Ethirimol** is presented in the tables below. These parameters are crucial for predicting its behavior in biological and environmental systems.

Table 1: General and Chemical Properties of Ethirimol



Property	Value	Source(s)
IUPAC Name	5-butyl-2-(ethylamino)-6- methylpyrimidin-4-ol	[1]
CAS Number	23947-60-6	[1]
Chemical Formula	C11H19N3O	[2]
Molecular Weight	209.29 g/mol	[2]
Canonical SMILES	CCCCC1=C(C)N=C(NCC)N=C	[2]
InChI Key	BBXXLROWFHWFQY- UHFFFAOYSA-N	[1]

Table 2: Physical and Chemical Characteristics of

Ethirimol

Property	Value	Source(s)
Melting Point	159-160 °C	[1]
Boiling Point	Decomposes before boiling	[1]
Water Solubility	200 mg/L at 25 °C	[1]
LogP (Octanol-Water Partition Coefficient)	2.3	[1]
рКа	5.0 (weak base)	[1]
Vapor Pressure	0.267 mPa at 20 °C	[1]
Appearance	Colorless crystalline solid	[1]

Mode of Action

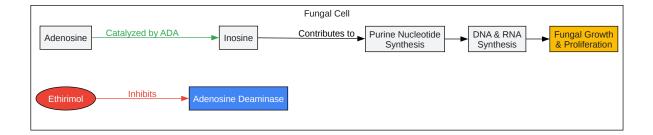
The precise mode of action of **Ethirimol** has been subject to some debate in scientific literature. However, the most widely accepted and authoritative classification comes from the Fungicide Resistance Action Committee (FRAC).



According to the FRAC, **Ethirimol** is classified under FRAC Code 8, which corresponds to fungicides that inhibit nucleic acid synthesis.[3][4][5] Specifically, **Ethirimol** is an inhibitor of adenosine deaminase.[1][6] This enzyme is crucial for the purine salvage pathway. By inhibiting adenosine deaminase, **Ethirimol** disrupts the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. This ultimately leads to the cessation of fungal growth and proliferation.[6]

It is important to note that some sources have suggested an alternative mode of action, proposing that **Ethirimol** may act as a sterol biosynthesis inhibitor (SBI) by targeting the C-14 demethylation step in ergosterol production.[7] However, the classification by FRAC, a globally recognized body for fungicide resistance management, points to adenosine deaminase inhibition as the primary mechanism.

Signaling Pathway of Ethirimol's Primary Mode of Action



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Caption: Inhibition of Adenosine Deaminase by **Ethirimol**.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of **Ethirimol**. These protocols are based on standard laboratory practices.



Determination of Melting Point

The melting point of **Ethirimol** can be determined using a capillary melting point apparatus.

- Sample Preparation: A small amount of finely powdered, dry Ethirimol is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a rate of 10-20 °C per minute for a preliminary determination.
- Observation: The approximate melting range is observed.
- Accurate Determination: The apparatus is allowed to cool. A fresh sample is heated, with the
 rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is
 approached.
- Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of organic compounds.

- Preparation of Saturated Solution: An excess amount of Ethirimol is added to a known volume of distilled water in a flask.
- Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The solution is allowed to stand undisturbed for at least 24 hours to allow for the separation of the aqueous phase from any undissolved solid.
- Sampling: A sample of the clear aqueous phase is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.



- Analysis: The concentration of Ethirimol in the filtered aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The water solubility is expressed in mg/L.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is also employed for the determination of LogP.

- Solvent Saturation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
- Sample Preparation: A known amount of **Ethirimol** is dissolved in either the water-saturated octanol or the octanol-saturated water.
- Partitioning: A known volume of the **Ethirimol** solution is mixed with a known volume of the other saturated solvent in a separatory funnel.
- Equilibration: The funnel is shaken for a set period to allow for partitioning of the **Ethirimol** between the two phases.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
- Analysis: The concentration of **Ethirimol** in both the octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

Potentiometric titration is a standard method for pKa determination.



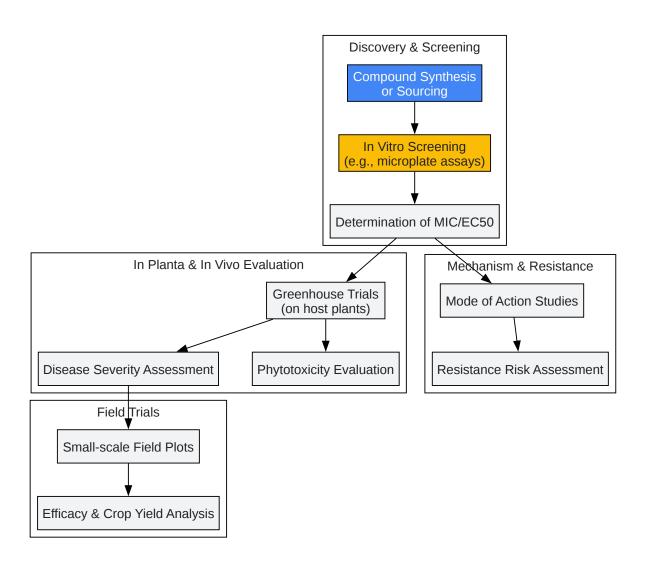
- Sample Preparation: A known concentration of **Ethirimol** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) if solubility is an issue.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the Ethirimol solution.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Experimental Workflow for Fungicide Research

The development and evaluation of a fungicide like **Ethirimol** typically follows a structured workflow, from initial screening to in-field testing.

Generalized Experimental Workflow





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Caption: Generalized workflow for fungicide research.

Conclusion



This technical guide provides a detailed overview of the physicochemical properties of **Ethirimol**, essential for its application in research and development. The provided experimental protocols offer a foundation for the accurate determination of these properties. While the primary mode of action is the inhibition of adenosine deaminase, researchers should be aware of the alternative proposed mechanism. The generalized experimental workflow outlines the key stages in fungicide evaluation, providing a roadmap for future research endeavors involving **Ethirimol** and other potential fungicidal compounds.

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